Ferric oleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric oleate can be synthesized through the reaction of ferric chloride with oleic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in a non-aqueous solvent like ethanol or toluene. The general reaction is as follows:
FeCl3+3C18H34O2→Fe(C18H33O2)3+3HCl
The reaction mixture is heated under reflux conditions to ensure complete reaction, and the product is then purified by washing and drying .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to enhance yield and purity. The process involves continuous stirring and controlled temperature to maintain the reaction kinetics. The final product is often subjected to further purification steps such as filtration and solvent extraction to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ferric oleate undergoes various chemical reactions, including:
Oxidation: this compound can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms.
Substitution: this compound can undergo ligand exchange reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Methanol is often used as a hydrogen donor in reduction reactions involving this compound.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases to promote the exchange process.
Major Products:
Scientific Research Applications
Ferric oleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ferric oleate exerts its effects involves the coordination of ferric ions with oleate ligands, which facilitates various catalytic processes. In oxidation reactions, this compound acts as an electron transfer agent, promoting the transfer of electrons from the substrate to the oxidizing agent. In reduction reactions, it facilitates the transfer of hydrogen atoms from the donor to the substrate .
Comparison with Similar Compounds
- Iron naphthenate
- Ferric dodecylbenzene sulfonate
- Ferric acetylacetonate
- Metallic oxide nanoparticles
Ferric oleate stands out due to its oil solubility, high catalytic efficiency, and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
23335-74-2 |
---|---|
Molecular Formula |
C18H34FeO2 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
iron;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
InChI Key |
DEVYBOZJYUYBMC-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Fe] |
Related CAS |
15114-27-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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